molecular formula C16H19N3O4S2 B2731697 2-[[4-(Dimethylsulfamoyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxamide CAS No. 896307-34-9

2-[[4-(Dimethylsulfamoyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxamide

Cat. No. B2731697
CAS RN: 896307-34-9
M. Wt: 381.47
InChI Key: JIVGMIOYOPYBGS-UHFFFAOYSA-N
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Description

The compound “2-[[4-(Dimethylsulfamoyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxamide” is a chemical compound with the molecular formula C16H16N2O5S . It is available for purchase from various chemical suppliers.

Scientific Research Applications

Biologically Active Derivatives

Researchers have identified thiophene-3-carboxamide derivatives displaying significant antibacterial and antifungal activities. These compounds, including variations like 2-([[(1Z)-[4-(dimethylamino)phenyl]methylene]amino)-4,5-dimethyl-N-(2-methylphenyl)thiophene-3-carboxamide, exhibit no significant intermolecular interactions but form intramolecular N-H.N hydrogen bonds, creating a pseudo-six-membered ring that locks the molecular conformation and removes conformational flexibility, suggesting their stability and potential as bioactive molecules (Vasu et al., 2003).

Synthesis and Antimicrobial Activity

A study on the synthesis of novel sulfonamide derivatives carrying the dimethylsulfamoyl benzoyl moiety revealed compounds with potent antibacterial and antifungal properties. These derivatives showed higher activity compared to reference drugs against a range of Gram-positive and Gram-negative bacteria, as well as fungi, with minimal inhibitory concentration (MIC) values ranging from 3.9 to 31.3 μg/mL. Molecular modeling within the active site of dihydropteroate synthase indicated these compounds' similar orientation and binding interactions to the co-crystallized ligand, underscoring their potential therapeutic applications (Ghorab et al., 2017).

Catalytic Applications

Amide functionalized covalent organic frameworks (COFs) incorporating benzene-1,3,5-tricarboxamides have shown efficient catalysis for Knoevenagel condensation, indicating their utility in chemical synthesis processes. These frameworks demonstrate apparent crystallinity and are highlighted for their potential in heterogeneous catalysis, leveraging the strong intermolecular hydrogen bonding capabilities of benzene-1,3,5-tricarboxamides for structural stability and functional performance (Li et al., 2019).

Enhancement of Agonist Activity at Receptors

2-Amino-3-aroylthiophenes, chemically related to the compound , have been identified as allosteric enhancers of agonist activity at the A(1) adenosine receptor. Such compounds enhance the stability of the agonist-receptor-G protein ternary complex, indicating their potential in modulating receptor activities through structural modifications. This activity depends crucially on the presence of substituents at specific positions on the thiophene ring, suggesting a delicate balance between molecular structure and biological function (Tranberg et al., 2002).

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields such as medicinal chemistry, material science, and organic semiconductors could be explored .

properties

IUPAC Name

2-[[4-(dimethylsulfamoyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S2/c1-9-10(2)24-16(13(9)14(17)20)18-15(21)11-5-7-12(8-6-11)25(22,23)19(3)4/h5-8H,1-4H3,(H2,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVGMIOYOPYBGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide

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